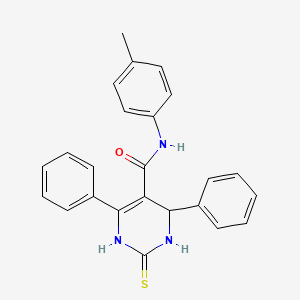![molecular formula C26H21ClN2O2S B4065350 4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065350.png)
4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Descripción general
Descripción
Pyridine derivatives are a class of heterocyclic aromatic organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. Their synthesis often involves multi-step reactions, starting from basic building blocks such as benzaldehyde, ethyl cyanoacetate, and ammonium acetate. These compounds are known for their varied biological activities and are the subject of extensive research for their potential antimicrobial and anticancer properties.
Synthesis Analysis
The synthesis of complex pyridine derivatives typically involves the condensation of aldehydes, ketones, and nitriles in the presence of ammonium acetate. This process may produce a range of compounds, including Schiff’s bases, pyrazole derivatives, and carbamates, depending on the starting materials and reaction conditions (Elewa et al., 2021).
Molecular Structure Analysis
X-ray crystallography is a crucial technique for determining the molecular structure of pyridine derivatives. It provides detailed information on the arrangement of atoms within the molecule, including bond lengths and angles. The molecular structure of these compounds can vary significantly depending on the substituents attached to the pyridine ring (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions can modify the chemical properties of the compound, leading to the formation of new functional groups or the introduction of new substituents on the pyridine ring (Koh et al., 1999).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
- A study by Al-Issa (2012) on the synthesis of a new series of pyridine and fused pyridine derivatives highlights the versatility of pyridinecarbonitrile compounds in generating a wide range of chemical structures. This work demonstrates the potential for creating diverse molecules with varying properties and functionalities, which could be applicable in developing new materials or pharmaceuticals (S. A. Al-Issa, 2012).
Reactivity and Mechanistic Insights
- Koh, Han, and Lee (1999) investigated the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines, providing insight into the mechanistic aspects of nucleophilic substitution reactions involving pyridine derivatives. This research could inform the development of new synthetic methodologies or the optimization of existing ones (H. Koh, K. Han, Ikchoon Lee, 1999).
Antimicrobial and Anticancer Activities
- Elewa et al. (2021) synthesized new pyridine derivatives from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and evaluated their antibacterial and antitumor activities. This suggests the compound's potential as a precursor in developing novel antimicrobial and anticancer agents (Safaa I Elewa et al., 2021).
Conducting Polymers and Materials Science
- Research by Sotzing et al. (1996) on conducting polymers derived from pyrrole indicates the potential for pyridinecarbonitrile derivatives in the synthesis of materials with unique electrical properties. These materials could have applications in electronics, sensors, or energy storage devices (G. Sotzing et al., 1996).
Oxidative Transformations
- Firouzabadi, Salehi, and Mohammadpour-Baltork (1992) explored the use of tetrakis(pyridine)silver(II) peroxodisulfate for oxidative transformations of various organic substrates. This study showcases the application of pyridine derivatives in facilitating or mediating chemical reactions, which could be useful in synthetic chemistry or industrial processes (H. Firouzabadi*, P. Salehi, I. Mohammadpour-Baltork, 1992).
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O2S/c27-21-10-6-19(7-11-21)17-32-26-24(15-28)23(14-25(30)29-26)20-8-12-22(13-9-20)31-16-18-4-2-1-3-5-18/h1-13,23H,14,16-17H2,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSINXYAEIUVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC2=CC=C(C=C2)Cl)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4065270.png)
![N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide](/img/structure/B4065275.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)butanamide](/img/structure/B4065284.png)
![(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4065293.png)

![N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4065303.png)
![ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4065309.png)
![1-allyl-6-amino-2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4065322.png)
![N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide](/img/structure/B4065335.png)
![1-benzoyl-4-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}piperazine](/img/structure/B4065342.png)


![2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4065375.png)